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Compound of Interest

Compound Name: 4,8-Dibromo-2-methylquinoline

Cat. No.: B1416438

An In-depth Technical Guide to 4,8-Dibromo-2-methylquinoline

Abstract

This technical guide provides a comprehensive overview of 4,8-Dibromo-2-methylquinoline,
a halogenated quinoline derivative of significant interest to researchers in synthetic organic
chemistry, medicinal chemistry, and materials science. We will explore its core chemical
properties, molecular structure, and reactivity, with a focus on its role as a versatile synthetic
intermediate. This document synthesizes field-proven insights and established protocols to
offer a practical resource for scientists and drug development professionals. Key synthetic
transformations, such as palladium-catalyzed cross-coupling reactions, are discussed,
highlighting the compound's utility in the construction of complex molecular architectures for
structure-activity relationship (SAR) studies and the development of novel functional materials.

Introduction and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged
structure” due to its prevalence in a wide array of pharmacologically active compounds,
including antimalarial, anticancer, and antibacterial agents.[1][2] The strategic introduction of
functional groups onto this heterocyclic core is a primary objective in drug discovery. 4,8-
Dibromo-2-methylquinoline (CAS No: 1070879-55-8) emerges as a pivotal building block in
this context.[3][4] Its defining feature is the presence of two bromine atoms at the C4 and C8
positions, which serve as versatile synthetic handles. These halogens enable a diverse range
of chemical modifications, primarily through metal-catalyzed cross-coupling reactions.[1] This
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guide will elucidate the structural characteristics, synthetic accessibility, and chemical reactivity
that position 4,8-Dibromo-2-methylquinoline as a valuable intermediate for generating
molecular libraries aimed at discovering next-generation therapeutics and functional materials.

Molecular Structure and Physicochemical
Properties

The unique electronic and steric properties of 4,8-Dibromo-2-methylquinoline are dictated by
the arrangement of its constituent atoms. The electron-withdrawing nature of the quinoline
nitrogen and the two bromine atoms significantly influences the reactivity of the heterocyclic
and carbocyclic rings.

Caption: Molecular Structure of 4,8-Dibromo-2-methylquinoline.

Physicochemical Data

The key identifiers and properties of 4,8-Dibromo-2-methylquinoline are summarized below
for quick reference.
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Property Value Source
IUPAC Name 4,8-Dibromo-2-methylquinoline
CAS Number 1070879-55-8 [3][4]
Molecular Formula C1o0H7Brz2N [31[4]
Molecular Weight 300.98 g/mol [3114]
Appearance Solid [3]
SMILES Cclcc(Br)c2ccec(Br)e2nl [3]
1S/C10H7Br2N/c1-6-5-9(12)7-
InChl 3-2-4-8(11)10(7)13-6/h2- [3]
5H,1H3
ZTIXHNVOIKNFKE-
InChlKey [3]

UHFFFAOYSA-N

Monoisotopic Mass

298.89453 Da

[5]

Predicted XlogP

4.0

[5]

Spectroscopic Data (Predicted)

While detailed experimental spectra are proprietary or not widely published, computational

predictions and analysis of similar structures provide valuable insights.
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Spectroscopy Data

Predicted [M+H]*: 299.90181 m/z, Predicted

Mass Spec (ESI-MS
pec ( ) [M+Na]*: 321.88375 m/z.[5]

Aromatic protons (H3, H5, H6, H7) are expected

in the 6 7.0-8.5 ppm range. The methyl (CHs)
1H NMR (Predicted) protons at the C2 position would appear as a

singlet further upfield, typically around & 2.7-2.9

ppm.

Aromatic carbons are expected in the 6 110-150
ppm range. The carbons directly attached to

13C NMR (Predicted) bromine (C4, C8) would be significantly
influenced. The methyl carbon would appear
upfield, around & 18-25 ppm.

Synthesis and Retrosynthetic Analysis

A direct, published synthesis for 4,8-Dibromo-2-methylquinoline is not readily available.
However, a viable synthetic route can be designed based on established methodologies for the
bromination of quinoline and its derivatives.[6][7] The most logical retrosynthetic approach
involves the dibromination of the commercially available precursor, 2-methylquinoline.

4,8-Dibromo-2-methylquinoline

Dibromination

(Z-Methquuinoline)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 4,8-Dibromo-2-methylquinoline.

Proposed Synthetic Protocol
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The proposed synthesis involves the direct electrophilic bromination of 2-methylquinoline. The
quinoline ring system is generally deactivated towards electrophilic substitution, requiring
strong acidic conditions. The regioselectivity is influenced by both the existing methyl group
and the protonated quinolinium nitrogen under acidic conditions.

Reaction: 2-Methylquinoline — 4,8-Dibromo-2-methylquinoline

Rationale: The use of bromine in concentrated sulfuric acid is a classic method for brominating
deactivated aromatic systems. Silver sulfate can be used as a catalyst to generate a more
potent electrophilic bromine species.[6] The conditions are chosen to favor polysubstitution on
the electron-rich rings of the quinoline system.

Step-by-Step Methodology:

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
reflux condenser, and dropping funnel, dissolve 2-methylquinoline (1 equiv.) and silver
sulfate (1.5-2.0 equiv.) in concentrated sulfuric acid under an inert atmosphere (e.g.,
Nitrogen).

e Bromination: Cool the mixture in an ice bath (0-5 °C). Add a solution of bromine (2.2-2.5
equiv.) in concentrated sulfuric acid dropwise via the dropping funnel over 1-2 hours,
maintaining the internal temperature below 10 °C.

o Reaction Progression: After the addition is complete, allow the reaction to warm to room
temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate
out.

o Neutralization & Extraction: Neutralize the aqueous solution to a pH of 7-8 using a saturated
sodium bicarbonate solution or ammonium hydroxide. Extract the aqueous layer with a
suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product should be purified by column
chromatography on silica gel to yield pure 4,8-Dibromo-2-methylquinoline.
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Chemical Reactivity and Synthetic Utility

The synthetic value of 4,8-Dibromo-2-methylquinoline lies in the differential reactivity of its
two bromine substituents. These atoms are excellent leaving groups for palladium-catalyzed
cross-coupling reactions, enabling the introduction of a wide variety of carbon and heteroatom-

based functionalities.

4,8-Dibromo-2-methylquinoline

Palladium-Catalyzed Cross-Coupling

(Suzuki Coupling) (Sonogashira Coupling) (Buchwald-Hartwig Amination)

v

4-Aryl-8- bromo or 4-Alkynyl- 8 bromo- or 4-Amino-8-bromo- or
4,8-Diaryl-2-methylquinoline 4,8-Dialkynyl-2-methylquinoline 4,8-Diamino-2-methylquinoline

[AryINinyI Boronic Acid Terminal Alkyne Amine/Amide

Click to download full resolution via product page

Caption: Key cross-coupling reactions of 4,8-Dibromo-2-methylquinoline.

Regioselectivity in Cross-Coupling

In dihalogenated quinolines, the C4 position is generally more susceptible to nucleophilic attack
and oxidative addition by palladium catalysts than positions on the carbocyclic ring (like C8).[1]
This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent ring
nitrogen. By carefully controlling reaction conditions—such as temperature, reaction time, and
the stoichiometry of the coupling partner—it is often possible to achieve regioselective mono-
functionalization at the C4 position, leaving the C8-bromo substituent intact for subsequent,
different transformations.

lllustrative Synthetic Transformations

The bromine atoms serve as gateways to a vast chemical space, crucial for SAR studies.
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Reaction Type

Reagents & Conditions

Potential Products

Suzuki Coupling

Arylboronic acid, Pd catalyst
(e.g., Pd(PPhs)4), base (e.g.,
K2CO03)

Aryl-substituted 2-

methylquinolines

Sonogashira Coupling

Terminal alkyne, Pd/Cu
catalyst, base (e.g., EtsN)

Alkynyl-substituted 2-

methylquinolines

Buchwald-Hartwig

Primary/Secondary Amine, Pd
catalyst, ligand, base (e.g.,
NaOtBu)

N-substituted amino-2-

methylquinolines

Heck Coupling

Alkene, Pd catalyst, base

Alkenyl-substituted 2-

methylquinolines

Stille Coupling

Organostannane, Pd catalyst

Alkyl/Aryl-substituted 2-

methylquinolines

Applications in Research and Drug Development

The true value of 4,8-Dibromo-2-methylquinoline is realized in its application as a scaffold for
building libraries of novel compounds for biological screening.

» Anticancer Drug Discovery: Many quinoline derivatives exhibit potent antiproliferative activity
against various cancer cell lines.[8][9] By using 4,8-Dibromo-2-methylquinoline as a
starting point, researchers can synthesize and test novel derivatives for their ability to inhibit
cancer cell growth, induce apoptosis, or interfere with key cellular pathways like DNA
replication.[8]

» Antimicrobial Agents: The quinoline core is found in numerous antibacterial and antimalarial
drugs.[1] Functionalization of the dibromo-scaffold allows for the exploration of new chemical
space to develop agents that can overcome existing drug resistance mechanisms.

o Materials Science: The rigid, planar structure of the quinoline system makes it an attractive
candidate for the development of organic electronics, such as organic light-emitting diodes
(OLEDSs) and sensors. The bromo-substituents allow for the attachment of chromophores or
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other functional moieties to tune the electronic and photophysical properties of the resulting

materials.

e SAR Studies: This compound is an ideal platform for systematic Structure-Activity

Relationship studies. By creating a matrix of derivatives where different groups are installed

at the C4 and C8 positions, researchers can precisely map the structural requirements for

binding to a biological target, optimizing potency and selectivity. The presence of halogens

can also enhance metabolic stability and facilitate halogen bonding, a crucial interaction in

molecular recognition.[1]

Safety and Handling

As a laboratory chemical, 4,8-Dibromo-2-methylquinoline must be handled with appropriate

safety precautions.

Hazard Information

Details

Signal Word

Danger

Hazard Classifications

Acute Toxicity, Oral (Category 3), Serious Eye
Damage (Category 1), Chronic Aquatic Toxicity
(Category 4).[3]

Hazard Statements

H301 (Toxic if swallowed), H318 (Causes
serious eye damage), H413 (May cause long

lasting harmful effects to aquatic life).[3]

Precautionary Statements

P280 (Wear protective gloves/protective
clothing/eye protection/face protection), P301 +
P310 (IF SWALLOWED: Immediately call a
POISON CENTER or doctor/physician), P305 +
P351 + P338 (IF IN EYES: Rinse cautiously with
water for several minutes. Remove contact
lenses, if present and easy to do. Continue

rinsing).[3]

Storage Class

6.1C - Combustible, acute toxic Cat. 3 / toxic
compounds or compounds which cause chronic
effects.[3]
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Handling Recommendations: Always handle this compound in a well-ventilated fume hood
while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a
lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and
eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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